An In-depth Technical Guide to 2-Fluoro-4,5-dimethoxybenzonitrile (CAS: 119396-88-2)
An In-depth Technical Guide to 2-Fluoro-4,5-dimethoxybenzonitrile (CAS: 119396-88-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4,5-dimethoxybenzonitrile is a fluorinated aromatic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a reactive nitrile group, a fluorine atom, and two methoxy groups, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 2-Fluoro-4,5-dimethoxybenzonitrile, with a particular focus on its role in pharmaceutical research and development. The strategic placement of the fluoro and methoxy substituents on the benzonitrile core influences the molecule's reactivity and imparts desirable physicochemical properties to its derivatives, making it a key intermediate in the development of novel therapeutic agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Fluoro-4,5-dimethoxybenzonitrile is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 119396-88-2 |
| Molecular Formula | C₉H₈FNO₂ |
| Molecular Weight | 181.17 g/mol |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 141 - 145 °C[1] |
| Purity | ≥ 98% (GC)[1] |
| Boiling Point | 263.1 °C at 760 mmHg |
| Flash Point | 112.9 °C |
| Solubility | Soluble in organic solvents |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of 2-Fluoro-4,5-dimethoxybenzonitrile are not extensively documented in readily available literature, its structure suggests that it can be prepared through multi-step synthetic routes starting from simpler aromatic precursors. The introduction of the fluorine, methoxy, and nitrile groups would likely involve standard transformations in organic synthesis, such as electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.
The reactivity of 2-Fluoro-4,5-dimethoxybenzonitrile is primarily dictated by its functional groups. The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents to form ketones. The fluorine atom, positioned ortho to the nitrile group, activates the aromatic ring for nucleophilic aromatic substitution (SNAFAr) reactions, allowing for the displacement of the fluorine by various nucleophiles. The two methoxy groups are electron-donating and can influence the regioselectivity of further electrophilic aromatic substitution reactions.
Applications in Drug Discovery and Development
2-Fluoro-4,5-dimethoxybenzonitrile is a key intermediate in the synthesis of a variety of biologically active compounds, particularly those targeting the central nervous system and for oncological applications.[1] Its structural motifs are found in molecules designed as kinase inhibitors and neuroprotective agents.
Intermediate in the Synthesis of Kinase Inhibitors
The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. 2-Fluoro-4,5-dimethoxybenzonitrile can serve as a precursor to substituted anilinoquinazolines, a class of compounds known to inhibit the activity of various protein kinases involved in cancer cell proliferation and survival.
The general synthetic approach involves the conversion of the benzonitrile to an anthranilonitrile derivative, which can then be cyclized to form the quinazoline ring system. The fluorine atom can be displaced by a substituted aniline in a crucial nucleophilic aromatic substitution step to introduce the key pharmacophoric element.
Experimental Workflow: Synthesis of a Quinazoline Kinase Inhibitor Intermediate
The following diagram illustrates a generalized workflow for the synthesis of a 4-anilinoquinazoline intermediate from 2-Fluoro-4,5-dimethoxybenzonitrile.
Caption: Generalized synthetic workflow for a quinazoline kinase inhibitor.
Precursor for Neuroprotective Agents
The unique electronic properties conferred by the fluorine and methoxy groups make 2-Fluoro-4,5-dimethoxybenzonitrile an attractive starting material for the synthesis of compounds with potential neuroprotective activity. The development of flavone derivatives, which are known for their antioxidant and neuroprotective effects, can be facilitated using this building block.
Logical Relationship: Rationale for Use in Neuroprotective Agent Synthesis
The following diagram outlines the logical considerations for employing 2-Fluoro-4,5-dimethoxybenzonitrile in the design of neuroprotective agents.
Caption: Rationale for using the compound in neuroprotective agent synthesis.
Experimental Protocols
While a specific protocol for a reaction starting directly with 2-Fluoro-4,5-dimethoxybenzonitrile is not detailed in the searched literature, a general procedure for a key reaction type, nucleophilic aromatic substitution, is provided below. This type of reaction is crucial for the derivatization of this compound in many synthetic routes.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) of an Activated Aryl Fluoride:
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Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl fluoride (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP)).
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Addition of Base: Add a suitable base (1.1 to 2.0 equivalents), such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution.
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Addition of Nucleophile: Add the desired nucleophile (1.0 to 1.5 equivalents) to the reaction mixture. The nucleophile could be an amine, alcohol, or thiol.
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Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. The optimal temperature and reaction time will depend on the specific reactants and should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by the addition of water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
Safety and Handling
2-Fluoro-4,5-dimethoxybenzonitrile should be handled by trained personnel in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Fluoro-4,5-dimethoxybenzonitrile is a valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups provides a platform for the development of a wide array of complex molecules, particularly in the field of medicinal chemistry. Its application as an intermediate in the synthesis of kinase inhibitors and potential neuroprotective agents highlights its significance for researchers and drug development professionals. Further exploration of the reactivity and applications of this compound is likely to lead to the discovery of novel therapeutic agents and advanced materials.
